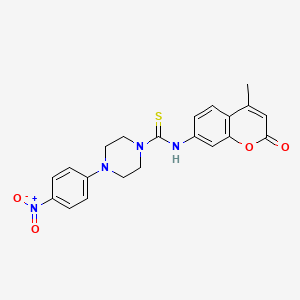
1-(1-adamantylcarbonyl)-4-(4-ethylphenyl)piperazine
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(1-adamantylcarbonyl)-4-(4-ethylphenyl)piperazine involves the strategic modification of the piperazine backbone to achieve desired selectivity and affinity towards specific receptors. For example, the modification of the piperazine moiety with adamantyl and ethylphenyl groups aims to improve selectivity and pharmacokinetic properties. The synthesis of analogous compounds has been explored through various routes, emphasizing the importance of the structural features in determining the biological activity (Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of 1-(1-adamantylcarbonyl)-4-(4-ethylphenyl)piperazine and its analogues reveals the significance of the adamantyl and substituted phenyl groups in conferring a unique spatial configuration that affects binding affinity and selectivity. Quantum chemical calculations and spectroscopic analyses provide insights into the energy, geometrical structure, and vibrational wavenumbers, further explaining the electronic properties and reactivity of these compounds (El-Emam et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1-(1-adamantylcarbonyl)-4-(4-ethylphenyl)piperazine derivatives is influenced by the presence of the adamantyl group and the substituted piperazine structure. These compounds undergo various chemical reactions, including amidation, acetylation, and substitution reactions, which are pivotal in modifying their biological activity and specificity. The exploration of these chemical properties has led to the development of derivatives with enhanced antiproliferative activity against several cancer cell lines (Fytas et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the pharmacokinetic profile of these compounds. Studies have shown that the adamantyl substitution affects the physical characteristics, potentially improving bioavailability and stability. The crystalline structure analysis of similar compounds reveals the molecular conformation and packing, which are important for understanding the compound's behavior in biological systems (Al-Tamimi et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-(1-adamantylcarbonyl)-4-(4-ethylphenyl)piperazine derivatives, including reactivity, stability, and interactions with biological targets, are determined by the unique combination of functional groups. These properties are pivotal in mediating the interaction with serotonin receptors, displaying a range of biological activities that underscore their potential therapeutic value. The exploration of these chemical properties facilitates the design of novel compounds with targeted biological activities (Al-Tamimi et al., 2010).
properties
IUPAC Name |
1-adamantyl-[4-(4-ethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-2-17-3-5-21(6-4-17)24-7-9-25(10-8-24)22(26)23-14-18-11-19(15-23)13-20(12-18)16-23/h3-6,18-20H,2,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVCSGJFVXUYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4127610.png)
![ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B4127611.png)
![diethyl 5-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4127617.png)
![methyl 6-methyl-2-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4127620.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B4127626.png)



![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)